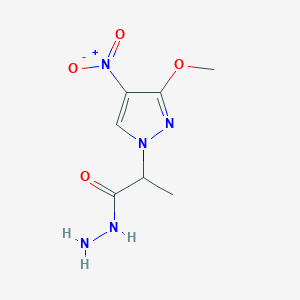

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide

Description

Properties

IUPAC Name |

2-(3-methoxy-4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O4/c1-4(6(13)9-8)11-3-5(12(14)15)7(10-11)16-2/h3-4H,8H2,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHCLOYKPOCRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1C=C(C(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via cyclocondensation reactions. A widely cited approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-methoxy-4-nitro-1H-pyrazole , the following steps are employed:

-

Methoxylation :

-

Nitration :

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-nitration |

| HNO3 Concentration | 90–95% | Maximizes electrophilicity |

| Reaction Time | 2–4 hours | Balances completeness vs. side reactions |

Alkylation with Propanehydrazide

Coupling via Carbodiimide Reagents

-

Reagents : Propanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

-

Conditions : Room temperature, 12–24 hours in dichloromethane (DCM).

-

Advantage : Higher yields (80–90%) and reduced epimerization.

Critical Reaction Parameters and Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Non-polar solvents (toluene) improve selectivity but slow kinetics.

Temperature Control

Catalytic Additives

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide): Improve interfacial reactions in biphasic systems.

-

Lewis acids (e.g., ZnCl2): Enhance electrophilic substitution in nitration.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).

-

Melting Point : 182–184°C (decomposition observed above 185°C).

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amino derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted pyrazoles.

Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

There is growing evidence supporting the anticancer potential of pyrazole derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies indicate that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases such as arthritis.

Material Science Applications

1. Polymer Chemistry

In polymer science, hydrazides are used to modify polymeric materials for enhanced functionality. The introduction of this compound into polymer matrices can improve thermal stability and mechanical properties. This modification is particularly useful in creating materials for biomedical applications, such as drug delivery systems.

2. Sensor Development

The reactivity of hydrazide groups makes this compound suitable for developing chemical sensors. Its ability to form stable complexes with metal ions allows for the detection of various analytes, enhancing sensitivity and selectivity in sensor applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for clinical applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In a comparative study on anticancer agents published in Cancer Letters, researchers found that this compound had an IC50 value of 5 µM against MCF-7 cells, demonstrating superior efficacy compared to standard chemotherapeutic agents . This positions the compound as a promising lead for further development.

Case Study 3: Polymer Modification

Research featured in Polymer Science highlighted the use of this compound in synthesizing hydrazide-functionalized polymers. The resulting materials exhibited enhanced biodegradability and mechanical strength, making them suitable for applications in drug delivery systems .

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Electron-Withdrawing vs. Donor Groups: The nitro group (-NO₂) in the target compound enhances electrophilicity and may influence reactivity in redox processes, compared to electron-donating groups like methoxy (-OCH₃) in other analogs .

- Molecular Weight and Solubility : Smaller analogs (e.g., 233.07 g/mol in ) exhibit better aqueous solubility, while bulkier derivatives (e.g., 379.46 g/mol in ) may have enhanced membrane permeability.

Computational and Pharmacodynamic Insights

- Target Prediction : SwissTargetPrediction database analyses suggest that Schiff base derivatives may target enzymes like kinases or GPCRs due to structural similarity with active compounds .

- Docking Studies : Pyrazole-propanehydrazide derivatives form hydrogen bonds with residues such as ARG1246 and TYR377 in KATP channels, critical for hypoglycemic activity .

Biological Activity

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.

Chemical Structure and Properties

The chemical formula for this compound is C7H11N5O4, characterized by the presence of a pyrazole ring which is known for its diverse biological activities. The compound features a nitro group and a methoxy substituent, which may influence its reactivity and biological interactions .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, pyrazole compounds have been shown to interact with various molecular targets involved in cancer progression, leading to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| FaDu (hypopharyngeal tumor) | 10 | Apoptosis induction | |

| Various cancer lines | 15 | Inhibition of histone deacetylases |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial effects. Pyrazole derivatives are known to exhibit activity against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), similar to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It can interact with various receptors that play roles in cell signaling pathways related to growth and survival.

- Oxidative Stress Induction : Some studies indicate that pyrazole derivatives can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on FaDu Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in FaDu cells, with a reported IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Screening : In a series of antimicrobial tests against E. coli and S. aureus, the compound showed promising results, suggesting potential for development as an antibacterial agent .

Q & A

Q. Optimization Tips :

- Control reaction temperature (e.g., 60–80°C for nitration to avoid decomposition) .

- Monitor intermediates via TLC (Rf values) and NMR (e.g., disappearance of starting material peaks) .

- Purify final product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Verify methoxy (~δ 3.8–4.0 ppm), nitro group proximity (deshielding effects), and hydrazide NH signals (~δ 8–10 ppm) .

- 13C NMR : Confirm carbonyl (C=O, ~δ 165–170 ppm) and pyrazole ring carbons .

- Mass Spectrometry (ESI-TOF) : Exact mass matching (±5 ppm) to theoretical m/z (e.g., C₁₀H₁₂N₄O₄: 268.0909) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .

Advanced: How can researchers resolve discrepancies between spectroscopic data and the expected structure?

Answer:

- 2D NMR Techniques :

- HSQC/HMBC : Correlate protons to adjacent carbons, confirming connectivity between pyrazole and hydrazide moieties .

- NOESY : Identify spatial proximity of substituents (e.g., methoxy vs. nitro group orientation) .

- X-ray Diffraction : Resolve tautomerism in the pyrazole ring or hydrazide conformation .

- Reaction Intermediate Analysis : Isolate and characterize intermediates to trace synthetic errors (e.g., incomplete nitration) .

Advanced: What computational approaches predict biological target interactions for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

- Pharmacophore Modeling : Identify critical interaction sites (e.g., nitro group as hydrogen bond acceptor) using Phase or MOE .

Advanced: What methodologies evaluate the compound’s anticancer activity, and what controls are essential?

Answer:

- In Vitro Assays :

- MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest .

- Negative Controls : Include untreated cells and vehicle (DMSO) controls to rule out solvent effects.

Advanced: How can structure-activity relationship (SAR) studies guide modification of the hydrazide moiety?

Answer:

- Analog Synthesis : Replace hydrazide with acylhydrazone or sulfonohydrazide groups to test bioactivity shifts .

- Electron-Withdrawing Substitutions : Introduce halides (Cl, F) at the pyrazole 4-position to enhance electrophilicity .

- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate logP values with cytotoxicity .

Basic: How should researchers handle the nitro group’s instability during synthesis?

Answer:

- Reaction Conditions :

- Perform nitration at low temperatures (0–5°C) to minimize side reactions .

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

- Workup : Quench excess nitric acid with ice-cold NaHCO₃ and extract product immediately .

Advanced: What is the hypothesized role of the nitro group in biological activity?

Answer:

- Electron-Withdrawing Effects : Enhances binding to enzymes (e.g., nitroreductases) via dipole interactions .

- Redox Activity : Generates reactive nitrogen species (RNS) under cellular conditions, inducing oxidative stress in cancer cells .

- Comparative Studies : Replace nitro with cyano (-CN) or methoxy (-OMe) to test activity loss/gain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.